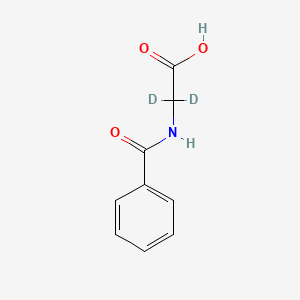
Mek/PI3K-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mek/PI3K-IN-1 is a dual inhibitor targeting both the mitogen-activated protein kinase (MEK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival, making this compound a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mek/PI3K-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Mek/PI3K-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mek/PI3K-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the MEK and PI3K pathways and their interactions.
Biology: Helps in understanding cellular processes like growth, proliferation, and apoptosis.
Medicine: Investigated for its potential in treating various cancers by inhibiting key signaling pathways.
Industry: Utilized in the development of new therapeutic agents and in drug discovery
Mechanism of Action
Mek/PI3K-IN-1 exerts its effects by inhibiting the MEK and PI3K pathways. These pathways are involved in transmitting signals from cell surface receptors to the nucleus, regulating gene expression and cellular functions. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Costunolide: A dual inhibitor of MEK1 and AKT1/2, used in overcoming drug resistance in lung cancer.
PI3K/mTOR Inhibitors: Compounds that target both PI3K and mTOR pathways, used in cancer therapy.
Uniqueness: Mek/PI3K-IN-1 is unique in its dual inhibition of both MEK and PI3K pathways, offering a broader range of therapeutic effects compared to compounds that target only one pathway .
Properties
Molecular Formula |
C36H37F5IN9O6 |
|---|---|
Molecular Weight |
913.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |
InChI |
InChI=1S/C36H37F5IN9O6/c37-24-7-6-23(30(29(24)39)44-26-8-5-22(42)21-25(26)38)33(52)49-57-20-19-56-18-17-55-16-15-53-12-9-43-34-46-35(50-10-13-54-14-11-50)48-36(47-34)51-28-4-2-1-3-27(28)45-32(51)31(40)41/h1-8,21,31,44H,9-20H2,(H,49,52)(H,43,46,47,48) |
InChI Key |
LEYIHWDGZYQDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)NCCOCCOCCOCCONC(=O)C5=C(C(=C(C=C5)F)F)NC6=C(C=C(C=C6)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


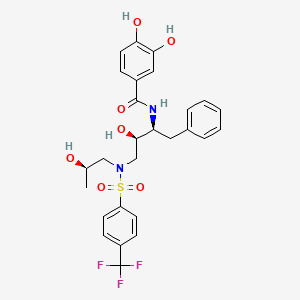
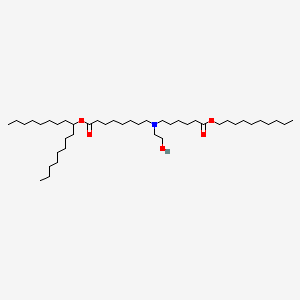
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
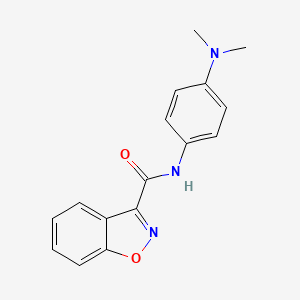
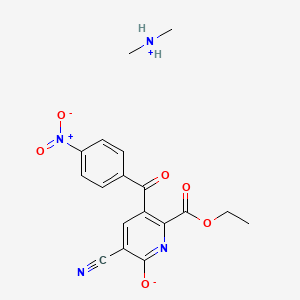
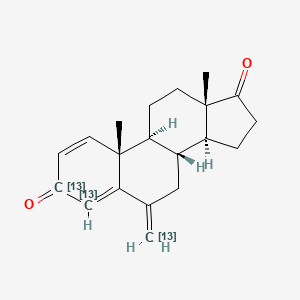
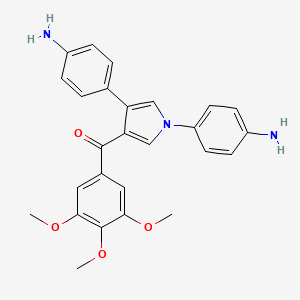
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)




![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
